

Troubleshooting pH shift of sodium succinate buffer upon freezing.

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Compound of Interest

Compound Name: Sodium Succinate

Cat. No.: B1670766

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Technical Support Center: Sodium Succinate Buffer

This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH shift of **sodium succinate** buffer upon freezing. This phenomenon can significantly impact the stability of pH-sensitive molecules, such as proteins and peptides, in frozen drug formulations.

Troubleshooting Guides

Issue: Significant pH shift observed in my **sodium succinate** buffer during freeze-thaw cycles.

This is a known phenomenon referred to as a "pH swing" and is primarily caused by the sequential crystallization of the buffer components.^{[1][2]} As the solution freezes, the concentration of solutes in the remaining unfrozen liquid increases, a process known as cryoconcentration.^{[3][4][5]} This can lead to the precipitation of either the acidic or basic species of the succinate buffer, resulting in a dramatic shift in the pH of the unfrozen portion.

Troubleshooting Steps:

- Review your initial buffer pH and concentration: The magnitude and direction of the pH shift are highly dependent on the initial pH and concentration of the succinate buffer.^{[1][6]} For

example, a 200 mM succinate buffer initially at pH 4.0 can experience a pH swing up to 8.0 and then down to 2.2 upon freezing.^{[1][2]}

- Consider the addition of cryoprotectants: Non-crystallizing excipients, such as sucrose or trehalose, can inhibit the crystallization of buffer components and thereby mitigate the pH shift.^{[7][8][9][10][11]} The presence of 2% w/v sucrose has been shown to prevent the crystallization of **monosodium succinate** and the associated pH shift.^{[7][10]}
- Evaluate the impact of other excipients: Other components in your formulation can influence the crystallization behavior of the succinate buffer. Crystallizing cosolutes like glycine and mannitol may not prevent the pH shift and can sometimes even contribute to it, depending on the initial pH.^{[8][9][11]}
- Control the freezing rate: While the pH shift is primarily driven by thermodynamics, the rate of freezing can influence the kinetics of buffer component crystallization. The impact of the freezing rate on the final pH can be complex and may need to be empirically determined for your specific formulation and process.

Frequently Asked Questions (FAQs)

Q1: What causes the pH of **sodium succinate** buffer to change upon freezing?

The pH shift in **sodium succinate** buffer upon freezing is primarily due to a phenomenon called cryoconcentration and the subsequent sequential crystallization of the buffer components (succinic acid, **monosodium succinate**, and **disodium succinate**).^{[1][3][4][5]} As water freezes into ice, the solutes (buffer salts) become concentrated in the remaining liquid phase. This increased concentration can exceed the solubility limit of one of the buffer species, causing it to crystallize. The removal of either the acidic (succinic acid or **monosodium succinate**) or basic (**disodium succinate**) component from the solution leads to a significant shift in the pH of the remaining liquid.^[1]

Q2: How significant can the pH shift be?

The pH shift can be quite dramatic. For instance, a 200 mM **sodium succinate** buffer with an initial pH of 4.0 has been observed to undergo a "pH swing," initially increasing to 8.0 and then decreasing to as low as 2.2 during freezing.^{[1][2][5]} Conversely, a buffer with an initial pH of 6.0 may see a pH shift in the opposite direction due to the initial crystallization of the basic buffer

component.^[1] Studies have also reported a pH increase of approximately 1.2 units in 25 mM and 250 mM succinate buffers under pharmaceutically relevant freezing conditions.^{[7][10]}

Q3: How can I prevent or minimize the pH shift of my succinate buffer during freezing?

The most effective way to mitigate the pH shift is to inhibit the crystallization of the buffer components. This can be achieved by:

- Adding a non-crystallizing cryoprotectant: Sucrose and trehalose, when they remain amorphous, have been shown to be effective in inhibiting the crystallization of succinate buffer components and thus preventing a significant pH shift.^{[7][8][9][10][11]}
- Optimizing buffer concentration: The magnitude of the pH shift is concentration-dependent. ^{[1][6]} Lowering the buffer concentration may reduce the extent of the pH change, but this needs to be balanced with the required buffering capacity of the formulation.
- Careful selection of initial pH: The initial pH determines which buffer species is closer to its solubility limit upon cryoconcentration, thus influencing the direction and magnitude of the pH shift.^[1]

Q4: What is the effect of temperature on the pKa of succinic acid?

Succinic acid, being a dicarboxylic acid, shows a relatively small change in its pKa values with temperature in the liquid state.^[12] The reported values for the change in pKa with temperature ($dpKa/dT$) are -0.0018 for pKa1 and 0.0018 for pKa2.^[12] This indicates that the temperature effect on the pKa is not the primary driver of the large pH shifts observed upon freezing; rather, the cryoconcentration and crystallization of buffer salts are the dominant factors.^{[3][4]}

Data Summary

Table 1: Observed pH Shifts in **Sodium Succinate** Buffers Upon Freezing

Initial pH	Initial Concentration	Observed pH Change	Reference
4.0	200 mM	Initial increase to 8.0, then a decrease to 2.2	[1]
6.0	Not specified	Shift in the opposite direction to the pH 4.0 buffer	[1]
Not specified	25 mM and 250 mM	Increase of ~1.2 units	[7][10]
5.5	Not specified	Small acidic shift of ~0.1 units initially, then an increase below -15°C	[12]

Experimental Protocols

Protocol 1: Low-Temperature pH Measurement

This protocol describes the general methodology for measuring the pH of a buffer solution as a function of temperature during freezing.

Materials:

- pH meter with a low-temperature compatible pH probe
- Temperature-controlled cooling stage or bath
- Sample of **sodium succinate** buffer
- Stirring mechanism (if applicable)
- Data acquisition system

Methodology:

- Calibrate the pH probe at room temperature using standard pH buffers.

- Place the buffer sample in the temperature-controlled stage.
- Insert the pH probe and a temperature sensor into the sample.
- Begin cooling the sample at a controlled rate (e.g., 0.5°C/min).^{[8][9][11]}
- Continuously record the pH and temperature of the solution.
- Continue recording data as the solution freezes and reaches the target sub-zero temperature.
- (Optional) Data can also be collected during a controlled thawing process to observe any hysteresis.

Protocol 2: Characterization of Buffer Crystallization using Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD)

This protocol outlines the use of DSC and XRD to identify the crystallization events of buffer components.

Materials:

- Differential Scanning Calorimeter (DSC)
- Powder X-ray Diffractometer (XRD) with a low-temperature stage
- Hermetically sealed DSC pans
- Frozen samples of **sodium succinate** buffer

Methodology:

A. Differential Scanning Calorimetry (DSC):

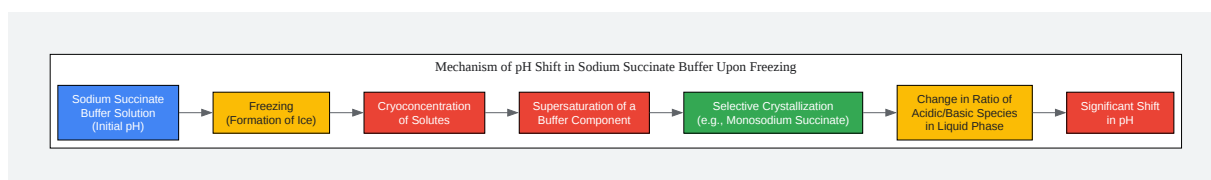
- Pipette a small amount of the buffer solution into a DSC pan and hermetically seal it.
- Place the pan in the DSC cell alongside an empty reference pan.
- Cool the sample to a low temperature (e.g., -70°C) at a controlled rate.

- Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow.
- Analyze the resulting thermogram for exothermic events (crystallization) and endothermic events (melting).

B. Low-Temperature X-ray Diffractometry (XRD):

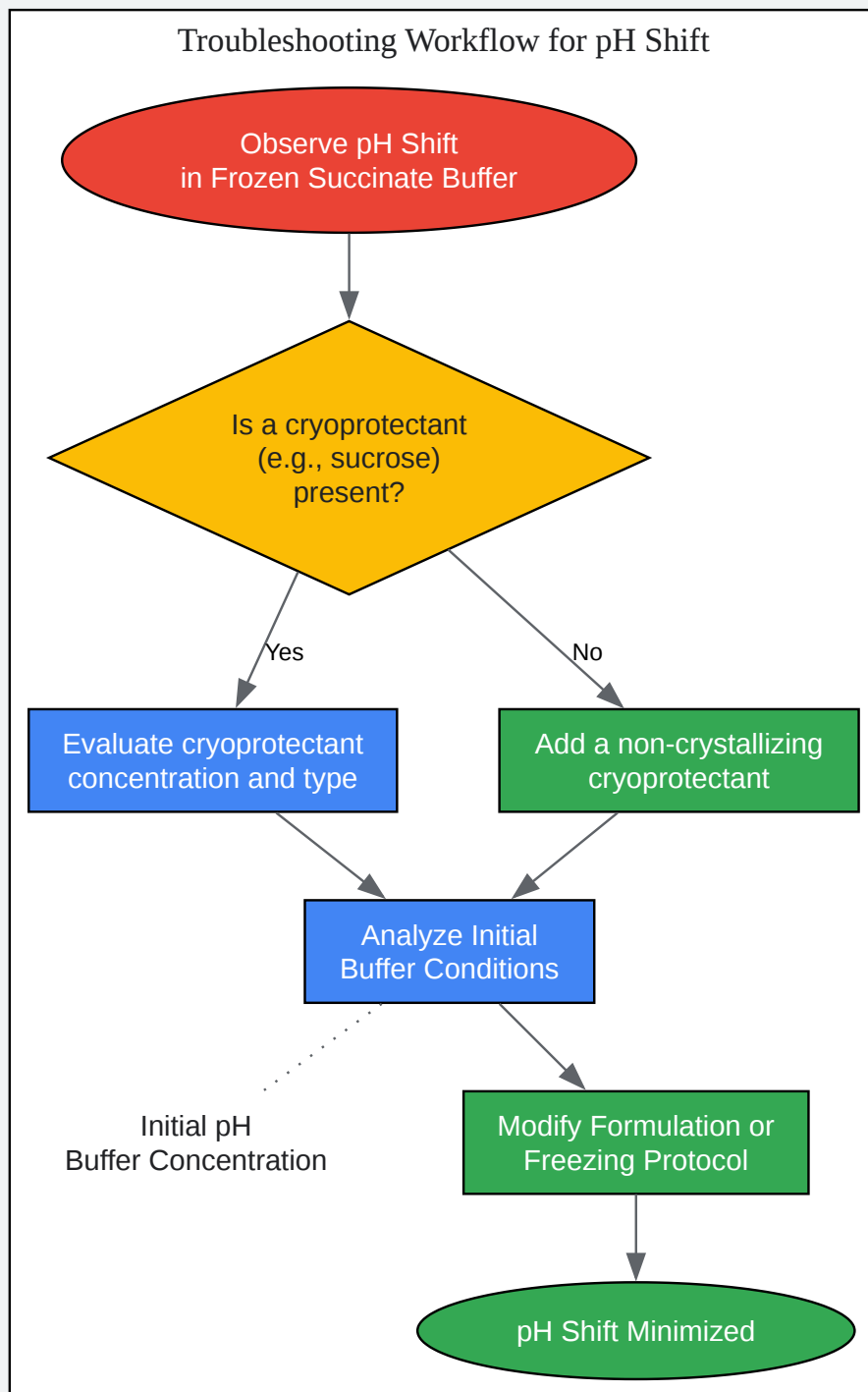
- Freeze the buffer solution under controlled conditions.
- Grind the frozen sample to a fine powder at a low temperature (e.g., under liquid nitrogen).
- Mount the powdered sample on a pre-cooled sample holder in the low-temperature stage of the XRD.
- Acquire the diffraction pattern over a range of 2θ angles.
- Analyze the diffractogram for sharp peaks, which are indicative of crystalline material.
- Compare the peak positions to known diffraction patterns of succinic acid, monosodium succinate, and disodium succinate to identify the crystallized species.^{[1][7]}

Visualizations



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Caption: Mechanism of pH shift during freezing.



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Caption: Troubleshooting workflow for pH shift.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. The Effect of Crystallizing and Non-crystallizing Cosolutes on Succinate Buffer Crystallization and the Consequent pH Shift in Frozen Solutions (2011) | Prakash Sundaramurthi | 35 Citations [scispace.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. The effect of crystallizing and non-crystallizing cosolutes on succinate buffer crystallization and the consequent pH shift in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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